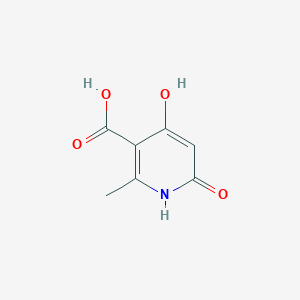

4,6-Dihydroxy-2-methylnicotinic acid

Description

Contextualization within Nicotinic Acid Derivatives and Pyridine (B92270) Alkaloids

Nicotinic acid, also known as pyridine-3-carboxylic acid, is a fundamental building block in biochemistry and a key precursor in the biosynthesis of various natural products. uomustansiriyah.edu.iqpharmacy180.com Its derivatives are a broad class of compounds that share the pyridine-3-carboxylic acid core and are involved in numerous biological and chemical processes. researchgate.netchemistryjournal.net 4,6-Dihydroxy-2-methylnicotinic acid is a polysubstituted derivative of nicotinic acid.

The pyridine ring of nicotinic acid is a crucial component in the biosynthesis of pyridine alkaloids, a major group of alkaloids found in various plants. uomustansiriyah.edu.iqpathbank.org For instance, in the Nicotiana genus (tobacco plants), nicotinic acid (or its metabolic precursor, quinolinic acid) provides the pyridine ring that combines with a pyrrolidine (B122466) ring (derived from ornithine or arginine) to form the well-known alkaloid, nicotine (B1678760). researchgate.netresearchgate.net The N-methylpyrrolinium ion acts as a key intermediate, which attaches to the pyridine ring of nicotinic acid in an electrophilic aromatic substitution reaction. uomustansiriyah.edu.iq While not a direct intermediary in the main nicotine pathway, this compound represents the structural class of substituted nicotinic acids that form the basis for this group of natural products.

The study of such substituted nicotinic acids is relevant for understanding the structure-activity relationships and the metabolic pathways of pyridine alkaloids. researchgate.netnih.gov The substituents on the pyridine ring can significantly influence the molecule's chemical reactivity and biological interactions.

Nomenclatural Considerations and Tautomeric Forms

The systematic naming and structural representation of this compound are complicated by the phenomenon of tautomerism. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org For hydroxypyridines, this typically involves keto-enol or lactam-lactim tautomerism.

A pyridine ring substituted with a hydroxyl group at the 2, 4, or 6-position can exist in equilibrium with its keto tautomer, a pyridone. The pyridone form is often the more stable and predominant tautomer in both solid and solution phases. wikipedia.org

In the case of this compound, the presence of hydroxyl groups at both the 4- and 6-positions allows for multiple tautomeric forms. The molecule can exist as the fully aromatic dihydroxy form or, more commonly, as one or more pyridone tautomers. The most stable tautomer is generally considered to be 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid . uni.lu This complexity means that a single CAS Registry Number may refer to this equilibrium mixture, with the literature often depicting the most stable pyridone form.

The existence of these tautomers is critical for understanding the compound's spectroscopic data, hydrogen bonding patterns, and chemical reactivity.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₄ uni.lu |

| Molecular Weight | 169.14 g/mol bldpharm.com |

| IUPAC Name | 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid uni.lu |

| Synonyms | 2,4-Dihydroxy-6-methylnicotinic acid |

| CAS Number | 846557-80-0 bldpharm.com |

| Physical Form | Solid / Powder |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-3-6(7(11)12)4(9)2-5(10)8-3/h2H,1H3,(H,11,12)(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKUGKPCUCOBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=O)N1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716129 | |

| Record name | 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-47-5 | |

| Record name | 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4,6 Dihydroxy 2 Methylnicotinic Acid and Its Key Analogues

De Novo Synthetic Routes for Pyridine (B92270) Ring Systems

The construction of the 4,6-dihydroxy-2-methylnicotinic acid scaffold from basic, acyclic precursors is a cornerstone of its synthesis. These de novo approaches are critical for establishing the fundamental pyridine ring structure with the desired substitution pattern.

Condensation Reactions Utilizing Dicarbonyl Compounds and Amidines

A prominent and well-documented method for the synthesis of closely related dihydroxypyrimidine systems, which serves as a strong model for nicotinic acid synthesis, is the condensation reaction between a dicarbonyl compound and an amidine. tsijournals.comgoogle.com Specifically, the synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791) involves the reaction of acetamidine (B91507) hydrochloride with a malonic acid ester, such as diethyl malonate or dimethyl malonate, in the presence of a strong base like sodium methoxide (B1231860). tsijournals.comgoogle.com

The reaction mechanism initiates with the deprotonation of the malonic ester by the alkoxide base to form a reactive enolate. This is followed by a nucleophilic attack of the amidine on one of the carbonyl groups of the malonic ester, and a subsequent intramolecular cyclization and condensation to form the heterocyclic ring. The use of acetamidine specifically introduces the methyl group at the 2-position of the resulting ring system. To achieve the target nicotinic acid, a C-acylated malonic ester would be required as the dicarbonyl component to introduce the carboxylic acid functionality at what will become the 3-position of the pyridine ring.

The following table summarizes typical reaction parameters observed in the synthesis of the analogous 4,6-dihydroxy-2-methylpyrimidine, which are instructive for the synthesis of the target nicotinic acid.

| Parameter | Condition | Reference |

| Dicarbonyl Compound | Diethyl malonate / Dimethyl malonate | tsijournals.comgoogle.com |

| Amidine | Acetamidine hydrochloride | tsijournals.comgoogle.com |

| Base | Sodium methoxide | google.com |

| Solvent | Methanol (B129727) | google.com |

| Temperature | 18-25 °C | google.com |

| Reaction Time | 3-5 hours | google.com |

| Yield | ~86% | google.com |

This interactive table provides a summary of typical conditions for the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a close analogue of the target compound.

Cyclization Approaches for the Construction of Dihydroxypyridine Scaffolds

The condensation reaction described above is, in itself, a key cyclization strategy. The formation of the dihydroxypyridine ring is achieved in a one-pot process where the linear precursors are assembled into the final heterocyclic scaffold.

Another widely recognized method for pyridine synthesis is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. researchgate.net While the classic Hantzsch synthesis leads to 1,4-dihydropyridines that can be subsequently oxidized, variations of this multicomponent reaction could be envisioned to construct highly substituted pyridine rings. For the synthesis of this compound, this would necessitate the use of specialized starting materials to introduce the hydroxyl groups and the carboxylic acid moiety.

Directed Functionalization and Alkylation Strategies

Directed functionalization involves the strategic placement of substituents on the pyridine ring. In the context of the condensation synthesis, this is primarily achieved through the careful selection of starting materials. The choice of the amidine determines the substituent at the 2-position (e.g., acetamidine for a methyl group). Similarly, the choice of the dicarbonyl compound dictates the substituents at the 4-, 5-, and 6-positions. To obtain this compound, a malonic ester derivative bearing a carboxyl group or a precursor that can be readily converted to a carboxyl group would be necessary.

Post-synthesis functionalization of the dihydroxypyridine ring is also a potential strategy, though it can be more challenging due to the electronic nature of the ring and the potential for multiple reactive sites.

Synthesis of Esters and Other Derivatives

The carboxylic acid group of this compound is a key functional handle that allows for the synthesis of various derivatives, most notably esters. Esterification can be a critical step for modifying the compound's properties or for use as a protecting group during further synthetic transformations.

A direct and efficient method for the synthesis of methyl 4-hydroxy-6-methylnicotinate is the esterification of 4-hydroxy-6-methylnicotinic acid. rsc.org This reaction can be carried out using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The reaction proceeds under mild conditions and generally provides good yields.

Alternative esterification methods for nicotinic acids include refluxing the acid in an alcohol (e.g., methanol) in the presence of a strong acid catalyst like gaseous hydrogen chloride or sulfuric acid. prepchem.comorientjchem.org

| Parameter | Condition | Reference |

| Starting Material | 4-Hydroxy-6-methylnicotinic acid | rsc.org |

| Reagents | EDCI, DMAP, Methanol | rsc.org |

| Solvent | Dichloromethane (DCM) | rsc.org |

| Temperature | Reflux | rsc.org |

This interactive table outlines a specific method for the esterification of 4-hydroxy-6-methylnicotinic acid.

Process Chemistry Innovations and Optimization in Compound Production

For the large-scale production of this compound and its analogues, optimization of the synthetic process is crucial to ensure economic viability, efficiency, and safety. Studies on the synthesis of the closely related 4,6-dihydroxy-2-methylpyrimidine have highlighted several key areas for process optimization. tsijournals.com

One critical factor is the choice of solvent and base. While sodium ethoxide in ethanol (B145695) can be used, research has shown that sodium methoxide in methanol is a more cost-effective option. tsijournals.com Methanol is less expensive than absolute ethanol, and its use can lead to comparable or even improved yields.

Reaction time is another important parameter. Optimization studies have shown that the reaction time for the condensation can often be reduced without a significant loss in yield, thereby increasing throughput and reducing operational costs. tsijournals.com For instance, in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, the reaction time was successfully reduced from 5 hours to 3 hours while maintaining a high yield. tsijournals.com

The scale-up of the synthesis from laboratory to industrial scale requires careful control of reaction parameters such as temperature and reagent addition rates. The use of jacketed glass reactors allows for precise temperature control, which is essential for consistent product quality and yield. tsijournals.com

| Parameter | Standard Condition | Optimized Condition | Reference |

| Solvent | Absolute Ethanol | Dry Methanol | tsijournals.com |

| Reaction Time | 5 hours | 3 hours | tsijournals.com |

| Dicarbonyl Compound | Diethyl malonate (in ethanol) | Diethyl malonate (in methanol) | tsijournals.com |

This interactive table summarizes key process optimization parameters for the synthesis of the analogous 4,6-dihydroxy-2-methylpyrimidine.

Biosynthetic Pathways and Enzymatic Transformations

Proposed Biosynthetic Routes for Pyridine (B92270) Carboxylic Acids

Pyridine carboxylic acids can be synthesized through several routes in nature. In addition to being absorbed from diet, nicotinic acid (a foundational pyridine carboxylic acid) can be synthesized from the essential amino acid tryptophan. wikipedia.org This process, known as the de novo synthesis pathway, involves a series of enzymatic steps that convert tryptophan into quinolinic acid, a direct precursor to nicotinic acid mononucleotide. wikipedia.orgresearchgate.net It is estimated that 60 mg of tryptophan are required to produce 1 mg of niacin in humans, a process that also requires riboflavin, vitamin B6, and iron. wikipedia.org

Alternative routes are being explored using biotechnology. Synthetic biology approaches aim to produce specific pyridines through fermentation using modified microorganisms. acsgcipr.org For instance, metabolic engineering of bacteria like Rhodococcus jostii RHA1 has enabled the production of pyridine-dicarboxylic acids from lignin, a complex polymer found in plant biomass. researchgate.net These biocatalytic conversions reroute aromatic degradation pathways to generate valuable chemical building blocks. acsgcipr.orgresearchgate.net

Enzymatic Systems Involved in Nicotinic Acid Metabolism in Organisms

Nicotinic acid and its amide form, nicotinamide (B372718), are central to the synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme vital for cellular respiration and hundreds of redox reactions. nih.govresearchgate.net Organisms utilize several enzymatic systems to manage their pool of NAD+ precursors.

A key enzymatic process in nicotinic acid metabolism is the deamination of nicotinamide. This reaction is catalyzed by nicotinamidase (also known as PncA in some bacteria), which converts nicotinamide into nicotinic acid and ammonia. nih.govcell.com This step is crucial for channeling nicotinamide, often generated from the breakdown of NAD+ by enzymes like sirtuins, into the Preiss-Handler pathway for NAD+ synthesis. nih.govnih.gov

While common in bacteria, fungi, and other non-mammalian eukaryotes, nicotinamidases are notably absent in mammals. cell.com Bacteria, in particular, widely possess this enzyme to maintain NAD+ homeostasis. cell.com The presence of nicotinamidase allows these organisms to utilize nicotinamide from their environment, converting it into nicotinic acid for subsequent use in NAD+ synthesis. cell.com

Organisms rely heavily on salvage pathways to recycle NAD+ precursors and maintain the cellular NAD+ pool. nih.gov It is believed that the main source of NAD+ comes from these salvage pathways rather than de novo synthesis from tryptophan. nih.gov There are two primary salvage pathways for NAD+ production from vitamin B3 vitamers. oup.com

The Preiss-Handler Pathway : This pathway utilizes nicotinic acid (NA) as its starting material. nih.gov NA is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NAPT). nih.govnih.gov NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is finally amidated to produce NAD+. nih.gov This pathway is a convergence point for both de novo synthesis and nicotinamide recycling (via nicotinamidase). nih.gov

The Nicotinamide Salvage Pathway : This pathway starts with nicotinamide (NAM). In mammals, the enzyme nicotinamide phosphoribosyltransferase (NAMPT) converts NAM into nicotinamide mononucleotide (NMN). nih.govqualialife.com In a subsequent step shared with the Preiss-Handler pathway, NMN is converted to NAD+ by NMN adenylyltransferase (NMNAT) enzymes. nih.govqualialife.com Some bacteria utilize a nicotinamidase to first convert NAM to NA, thereby feeding it into the Preiss-Handler pathway. nih.gov

These salvage pathways are critical for recycling the nicotinamide that is released during NAD+-consuming enzymatic reactions, ensuring a continuous supply of this essential coenzyme. qualialife.com

Table 1: Key Enzymes in NAD+ Salvage Pathways

| Enzyme | Abbreviation | Pathway | Reaction Catalyzed | Organism Class |

|---|---|---|---|---|

| Nicotinamidase | PncA | Preiss-Handler (via NA) | Nicotinamide → Nicotinic Acid + Ammonia | Bacteria, Fungi nih.govcell.com |

| Nicotinic Acid Phosphoribosyltransferase | NAPT | Preiss-Handler | Nicotinic Acid → Nicotinic Acid Mononucleotide (NaMN) | Mammals, Yeast nih.govnih.gov |

| Nicotinamide Phosphoribosyltransferase | NAMPT | Nicotinamide Salvage | Nicotinamide → Nicotinamide Mononucleotide (NMN) | Mammals, some Bacteria nih.govqualialife.com |

Microbial Degradation Pathways of Pyridine Ring Structures

Numerous microorganisms, particularly bacteria isolated from soil and sludge, are capable of degrading pyridine and its derivatives, using them as sole sources of carbon and nitrogen. tandfonline.comasm.org The biodegradability of pyridine compounds is highly dependent on the nature and position of substituents on the ring, with pyridine carboxylic acids generally showing a high rate of transformation. researchgate.netnih.gov

Bacterial degradation of simple pyridine derivatives often proceeds through pathways involving hydroxylated intermediates. tandfonline.com In many cases, the initial step involves hydroxylation where the oxygen atom is derived from water, not molecular oxygen, which is an unusual mechanism for aromatic compounds. tandfonline.comnih.gov

For example, the degradation of unsubstituted pyridine in Arthrobacter sp. involves a multi-step enzymatic pathway. A key initial step is the oxidative cleavage of the pyridine ring by a flavin-dependent monooxygenase system, without prior hydroxylation. asm.orgresearchgate.net The pathway ultimately leads to the formation of common metabolic intermediates like succinic acid. asm.org Other bacteria employ different strategies, sometimes involving initial reductive steps, to break down the stable pyridine ring. tandfonline.com

Role of 4,6-Dihydroxy-2-methylnicotinic Acid as a Biochemical Intermediate

While the broader metabolism of pyridine carboxylic acids like nicotinic acid is well-documented, the specific role of this compound as a biochemical intermediate is not clearly established in the reviewed scientific literature. Research into microbial degradation and biosynthesis has identified numerous hydroxylated and carboxylated pyridine derivatives as intermediates. tandfonline.comasm.org For instance, the metabolism of certain pyridines can involve the formation of dihydroxy intermediates prior to ring cleavage. However, specific pathways detailing the formation or consumption of this compound are not prominently described. Its existence as a stable chemical entity is known, but its participation in the central metabolic pathways of nicotinic acid metabolism or microbial degradation remains an area for further investigation.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nicotinic acid (Niacin) |

| Nicotinamide |

| Tryptophan |

| Quinolinic acid |

| Nicotinic acid mononucleotide (NaMN) |

| Nicotinamide adenine dinucleotide (NAD+) |

| Nicotinic acid adenine dinucleotide (NaAD) |

| Nicotinamide mononucleotide (NMN) |

| Pyridine |

| Pyridine-dicarboxylic acids |

| Succinic acid |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules like 4,6-dihydroxy-2-methylnicotinic acid. It provides granular information about the chemical environment of magnetically active nuclei.

One-dimensional NMR techniques, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons, the aromatic proton on the pyridine (B92270) ring, and the labile protons of the hydroxyl and carboxylic acid groups. The chemical shift of the aromatic proton is influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid group. The methyl protons would appear as a singlet, typically in the upfield region. The hydroxyl and carboxylic acid protons would present as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. For comparison, in the ¹H NMR spectrum of 2-hydroxy-6-methylpyridine-3-carboxylic acid, characteristic proton signals are observed that help in its identification. chemicalbook.com Similarly, the spectra of related compounds like 3-hydroxypyridine (B118123) and 4-methylnicotinic acid show predictable shifts for their ring protons. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, separate signals are anticipated for the methyl carbon, the carboxylic acid carbon, and the five carbons of the pyridine ring. The chemical shifts of the ring carbons are significantly affected by the attached functional groups. The carbons bearing the hydroxyl groups (C4 and C6) are expected to be shifted downfield due to the deshielding effect of the oxygen atoms. The carboxylic acid carbon will appear at the lowest field, typically in the 165-185 ppm range. researchgate.netnih.gov The general chemical shift ranges for carbons in similar environments, such as in alkenes, aromatics, and carboxylic acids, provide a basis for these predictions. chemicalbook.comnih.gov

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 | ~20 |

| C3-COOH | - | ~170 |

| C4-OH | Variable (broad) | ~160-165 |

| C5-H | ~6.0-6.5 | ~100-110 |

| C6-OH | Variable (broad) | ~160-165 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and substituted pyridines. Actual values may vary depending on solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the precise connectivity and spatial relationships within the molecule. youtube.comsdsu.eduepfl.chslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would be relatively simple due to the presence of only one aromatic proton. No cross-peaks would be expected for the isolated methyl and aromatic protons, but it would confirm the absence of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduepfl.ch This is instrumental in assigning the carbon signals based on their attached protons. For instance, the signal for the C5 carbon would show a correlation to the signal of the H5 proton. The methyl carbon would correlate with the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (those without attached protons), such as C2, C3, C4, and C6. For example, the methyl protons (on C2) would show a correlation to C2 and C3. The aromatic proton H5 would show correlations to C3, C4, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which helps in determining the three-dimensional structure. In the case of this compound, a NOESY experiment could show a correlation between the methyl protons and the aromatic proton at C5, confirming their spatial relationship on the pyridine ring.

These 2D NMR techniques, when used in combination, provide a powerful toolkit for the complete and unambiguous structural assignment of complex organic molecules. youtube.comslideshare.net The application of these methods is essential for distinguishing between isomers, such as the various hydroxynicotinic acids. youtube.com

The SHALiPE (Selective 2′-Hydroxyl Acylation Analyzed by Lithium Ion-Mediated Primer Extension) technique is a sophisticated method used for probing RNA structure at single-nucleotide resolution. nih.govresearchgate.netresearchgate.netnih.gov While not directly analyzing this compound itself, it utilizes a related compound, 2-methylnicotinic acid imidazolide (B1226674) (NAI), as a chemical probe. nih.gov

In the SHALiPE protocol, NAI is used to selectively acylate the 2'-hydroxyl groups of flexible nucleotides in an RNA molecule. nih.govresearchgate.net The presence of these bulky adducts causes reverse transcriptase to stall during primer extension. A key innovation in SHALiPE is the use of a lithium-ion-based primer extension, which helps to minimize RNA structural changes that can occur in the presence of other cations like potassium. nih.govresearchgate.net By analyzing the positions of these stalls, researchers can map the flexible, or unstructured, regions of the RNA molecule. This technique has been successfully applied to identify and characterize complex RNA structures like G-quadruplexes. nih.govresearchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Hyphenated mass spectrometry techniques, which couple a separation method with mass spectrometric detection, are widely used for the analysis of complex mixtures and the identification of specific compounds.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, or those that can be made so through derivatization, GC-MS is a powerful tool. fu-berlin.de While direct analysis of this compound by GC-MS may be challenging due to its polarity and low volatility, derivatization (e.g., silylation or esterification) could make it amenable to this technique. The fragmentation patterns of related dihydropyridine (B1217469) derivatives in GC-MS often involve the loss of substituents from the pyridine ring. chemjournal.kz For instance, the analysis of nicotinic acid and related impurities in food supplements has been successfully achieved using direct GC-MS.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a highly sensitive and specific technique for the analysis of non-volatile and polar compounds in complex matrices. nih.govnih.govphenomenex.com This method would be well-suited for the direct analysis of this compound in biological fluids or other complex mixtures. Tandem mass spectrometry (MS/MS) allows for the selection of a precursor ion (the molecular ion of the compound of interest), its fragmentation, and the analysis of the resulting product ions. This provides a high degree of specificity and structural information. The fragmentation of nicotinic acid and its metabolites, such as nicotinuric acid, has been studied by LC-MS/MS, often showing a characteristic loss of the carboxylic acid group (CO2) or other functional groups. nih.govnih.gov

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): UPLC-MS offers higher resolution, sensitivity, and speed compared to conventional HPLC-MS. scispace.com The use of smaller stationary phase particles in UPLC columns allows for more efficient separation of isomers and closely related compounds, which would be advantageous in distinguishing this compound from other hydroxynicotinic acid derivatives.

Expected Fragmentation of this compound in MS/MS:

| Precursor Ion (m/z) | Possible Product Ions (m/z) | Neutral Loss |

| [M-H]⁻ or [M+H]⁺ | Loss of CO₂ | 44 Da |

| Loss of H₂O | 18 Da | |

| Loss of CH₃ radical | 15 Da | |

| Ring fragmentation | Various |

Note: The exact fragmentation pattern will depend on the ionization mode (positive or negative) and collision energy.

Ambient ionization techniques allow for the direct analysis of samples in their native environment with minimal sample preparation.

DESI-MS (Desorption Electrospray Ionization Mass Spectrometry): DESI-MS is an ambient ionization method that uses a spray of charged solvent droplets to desorb and ionize analytes from a surface. nih.govresearchgate.netpnas.orgnih.gov This technique is particularly useful for the spatial mapping of small molecules and metabolites directly from biological tissues. nih.govresearchgate.netpnas.orgnih.govacs.org For this compound, DESI-MS could be employed to visualize its distribution in a biological sample, providing valuable information about its localization and metabolism. The soft ionization nature of DESI typically results in abundant molecular ions, which can then be subjected to MS/MS for structural confirmation. pnas.org The ability to image drugs and their metabolites directly from tissue sections without the need for labeling makes DESI-MS a powerful tool in pharmaceutical and metabolic research. pnas.orgacs.org

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman))

The molecular structure of this compound contains a pyridine ring, two hydroxyl groups, a methyl group, and a carboxylic acid group. Each of these moieties exhibits characteristic vibrational frequencies.

Key Functional Group Vibrations:

O-H Vibrations: The hydroxyl (-OH) groups and the carboxylic acid O-H group will exhibit strong, broad absorption bands in the FT-IR spectrum, typically in the range of 3500-2500 cm⁻¹. The broadness is due to intermolecular hydrogen bonding. In the Raman spectrum, these vibrations are generally weaker.

C-H Vibrations: The aromatic C-H stretching of the pyridine ring and the aliphatic C-H stretching of the methyl group are expected in the 3100-2800 cm⁻¹ region.

C=O Vibration: The carbonyl group (C=O) of the carboxylic acid will produce a very strong and characteristic absorption band in the FT-IR spectrum, typically between 1700 cm⁻¹ and 1725 cm⁻¹. Its position can be influenced by hydrogen bonding. This vibration is also Raman active.

C=C and C=N Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net These bands are often strong in both FT-IR and FT-Raman spectra and are diagnostic for the pyridine ring structure.

C-O Vibrations: The C-O stretching vibrations from the hydroxyl and carboxylic acid groups are expected in the 1300-1000 cm⁻¹ region. globalresearchonline.net

Ring Breathing Modes: The pyridine ring has characteristic "ring breathing" modes, which are often strong and sharp in the Raman spectrum, appearing around 1000 cm⁻¹. researchgate.net

The table below provides a representative, though not experimentally verified for this specific molecule, summary of the expected vibrational bands for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| O-H Stretching (Hydrogen Bonded) | 3500 - 2500 | FT-IR (strong, broad), FT-Raman (weak) |

| C-H Stretching (Aromatic & Aliphatic) | 3100 - 2850 | FT-IR (medium), FT-Raman (strong) |

| C=O Stretching (Carboxylic Acid) | 1725 - 1700 | FT-IR (very strong), FT-Raman (medium) |

| C=C and C=N Ring Stretching | 1600 - 1400 | FT-IR (strong), FT-Raman (strong) |

| C-O Stretching | 1300 - 1000 | FT-IR (strong), FT-Raman (medium) |

| Pyridine Ring Breathing | ~1000 | FT-Raman (strong, sharp), FT-IR (medium) |

It is important to note that the presence of multiple substituents (hydroxyl, methyl, and carboxylic acid groups) on the pyridine ring will influence the exact position and intensity of these bands due to electronic and steric effects. Experimental recording of the FT-IR and FT-Raman spectra of a purified sample of this compound is necessary for definitive assignment of its vibrational modes.

Integrated Analytical Approaches for Complex Mixture Analysis (e.g., Statistical Heterospectroscopy (SHY))

The analysis of a single compound in a complex mixture, such as a biological fluid or a natural product extract, presents significant challenges due to overlapping signals from numerous other components. Integrated analytical approaches, such as Statistical Heterospectroscopy (SHY), offer a powerful solution to this problem by combining data from multiple analytical platforms to enhance structural elucidation and identification. acs.orgnih.gov

SHY is a statistical strategy that facilitates the co-analysis of multiple spectroscopic datasets, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), acquired on the same set of samples. acs.orgnih.gov The core principle of SHY is the analysis of the covariance between signal intensities across these different analytical techniques. acs.orgnih.gov If a signal in the NMR spectrum and a signal in the mass spectrum originate from the same molecule, their intensities should be highly correlated across a series of samples where the concentration of that molecule varies.

Application to this compound:

While there are no specific studies applying SHY to this compound, the methodology is highly applicable. For instance, if this compound were a metabolite in a urine sample, the following workflow could be employed:

Sample Analysis: A cohort of urine samples would be analyzed by both high-resolution ¹H NMR spectroscopy and a hyphenated MS technique like Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS). acs.orgacs.org

Data Acquisition: For each sample, a full NMR spectrum and a full mass chromatogram would be obtained.

Data Alignment: The spectral and chromatographic data from all samples would be computationally aligned to ensure that corresponding signals are compared.

Covariance Analysis: A statistical analysis, such as a correlation matrix, would be generated to identify signals in the NMR and MS datasets that exhibit a high degree of correlation in their intensities across the sample set.

Structure Elucidation: A highly correlated NMR signal (characterized by its chemical shift and multiplicity) and MS signal (characterized by its mass-to-charge ratio and isotopic pattern) would strongly suggest they arise from the same molecule. For this compound, one would look for correlations between the expected proton signals (from the methyl group and the pyridine ring) and the accurate mass of the compound. Fragmentation data from MS/MS could further confirm the structure.

This approach is particularly valuable for distinguishing between isomers, which may have identical mass spectra but different NMR spectra. By leveraging the combined resolving power of multiple analytical techniques, SHY can significantly improve the confidence in the identification and structural elucidation of compounds like this compound within complex biological matrices. acs.orgnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of a molecule's electronic structure and the prediction of its reactivity. For derivatives of nicotinic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine optimized geometries, harmonic frequencies, and various electronic parameters. nih.gov

Studies on related compounds, such as 6-methyl nicotinic acid, have utilized DFT to analyze the molecular geometry, finding that the pyridine (B92270) ring skeleton may be non-planar. nih.govnih.gov Such calculations also allow for the determination of the distribution of electron density, which is crucial for understanding reactivity. For instance, in nicotinic acid benzylidenehydrazide derivatives, DFT has been used to calculate Mulliken charges, revealing that oxygen atoms are typically more negatively charged than nitrogen atoms, indicating their higher reactivity towards electrophiles. nih.gov This type of analysis for 4,6-Dihydroxy-2-methylnicotinic acid would likely show significant electron density around the hydroxyl groups and the carboxylic acid moiety, influencing its interaction with other molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule; a smaller gap suggests higher reactivity. frontiersin.org For a nicotinamide-based derivative, a small HOMO-LUMO gap of 4.415 eV was calculated, indicating high polarizability and chemical reactivity. frontiersin.org A similar analysis for this compound would be invaluable in predicting its behavior in chemical reactions.

Table 1: Representative DFT-Calculated Electronic Properties for a Nicotinamide (B372718) Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | 4.415 eV | Chemical reactivity and stability frontiersin.org |

| Dipole Moment | - | Polarity and intermolecular interactions |

| Optimization Energy | - | Thermodynamic stability |

Data adapted from a study on a nicotinamide-based derivative. frontiersin.org Specific values for this compound would require direct calculation.

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, provide a visual representation of the charge distribution on the molecule's surface. frontiersin.org These maps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For a functionalized pyridine, the MEP would highlight the electronegative oxygen and nitrogen atoms as sites for potential electrophilic interaction. frontiersin.org

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and how its shape influences its function. These studies explore the different spatial arrangements of atoms (conformers) that can be adopted through the rotation of single bonds and assess their relative energies to identify the most stable conformations.

For analogs of nicotinic acid, such as nicotinamide and 1,4-dihydronicotinamide, ab initio calculations have been used to study their conformational features. For instance, these studies have investigated the rotational barriers and the preferred orientation of substituent groups, such as the amide group. In the case of this compound, key conformational questions would involve the orientation of the carboxylic acid group relative to the pyridine ring and the rotational freedom of the hydroxyl groups. The planarity of the pyridine ring itself can also be influenced by its substituents. nih.govnih.gov

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Significance |

|---|---|---|

| C2-C3-C(O)-O | Rotation of the carboxylic acid group | Influences hydrogen bonding and steric interactions |

| C3-C4-O-H | Rotation of the 4-hydroxyl group | Affects planarity and intermolecular interactions |

| C5-C6-O-H | Rotation of the 6-hydroxyl group | Affects planarity and intermolecular interactions |

This table represents a hypothetical conformational analysis. Actual preferred angles and energy barriers would need to be determined through specific calculations.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. Studies on nucleotides and other complex organic molecules have shown that by considering solvent effects and conformational flexibility, DFT can predict NMR spectra with a high degree of accuracy. For this compound, theoretical prediction of its NMR spectrum would aid in the assignment of signals in an experimental spectrum. The chemical shifts would be highly dependent on the electron density around each nucleus, which is influenced by the electron-withdrawing and -donating effects of the substituents on the pyridine ring.

Similarly, theoretical calculations can predict infrared (IR) spectra by computing the vibrational frequencies and their corresponding intensities. A comparison of the calculated spectrum with an experimental one can help in assigning the vibrational modes to specific functional groups. For instance, in nicotinic acid, characteristic vibrational bands for C=O, C=N, C-H, and O-H stretching have been assigned with the aid of theoretical predictions. For this compound, computational analysis would help to distinguish the vibrational modes of the two hydroxyl groups, the carboxylic acid, and the substituted pyridine ring.

Table 3: Predicted Spectroscopic Data (Hypothetical)

| Spectroscopy Type | Predicted Feature | Corresponding Functional Group/Atom |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Protons on the pyridine ring, methyl group, hydroxyl groups, and carboxylic acid |

| ¹³C NMR | Chemical Shift (ppm) | Carbons in the pyridine ring, methyl group, and carboxyl group |

| IR Spectroscopy | Wavenumber (cm⁻¹) | O-H stretch (hydroxyls, carboxylic acid), C=O stretch (carboxylic acid), C=C and C=N stretches (pyridine ring), C-H stretch (methyl group) |

These are representative predictions. Accurate values require specific quantum chemical calculations for this compound.

Theoretical Insights into Protonation States and Basicity of Pyrimidine (B1678525)/Pyridine Derivatives

The basicity of pyridine and its derivatives is a fundamental property governed by the availability of the lone pair of electrons on the nitrogen atom for protonation. nih.gov Computational studies provide significant insights into how substituents on the pyridine ring modulate this basicity. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. In this compound, the hydroxyl and methyl groups are expected to influence the electron density of the pyridine ring and thus its basicity.

Quantum chemical methods can be used to calculate the pKa values of molecules, which quantify their acidity or basicity. This is often done using a quantitative structure-activity relationship (QSAR) approach, where a correlation is established between experimental pKa values and a computed molecular parameter, such as the energy difference between the protonated and deprotonated species. Such studies have been successfully applied to pyrimidines and related heterocycles.

The protonation state of this compound is complex, as it has multiple potential sites for protonation and deprotonation: the pyridine nitrogen, the two hydroxyl groups, and the carboxylic acid group. Theoretical investigations can determine the most likely protonation sites at different pH values by calculating the relative energies of the various possible ionic species. For pyrimidine, which has two nitrogen atoms, it is known to be less basic than pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom. The substituents on this compound will similarly tune the basicity of the pyridine nitrogen. Understanding these protonation states is critical, as they determine the molecule's charge, solubility, and interactions with biological targets under physiological conditions. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-methyl nicotinic acid |

| Nicotinic acid benzylidenehydrazide |

| Nicotinamide |

| 1,4-dihydronicotinamide |

| Pyridine |

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring's response to substitution reactions is a balance between the deactivating effect of the ring nitrogen and the powerful activating effect of the two hydroxyl groups.

Electrophilic Aromatic Substitution (EAS)

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring and, under acidic conditions, forms a pyridinium (B92312) cation, further increasing deactivation. youtube.com However, the presence of the two hydroxyl groups at the C4 and C6 positions fundamentally alters this reactivity. These groups are strong activators and direct incoming electrophiles to the positions ortho and para to themselves.

In 4,6-dihydroxy-2-methylnicotinic acid, the C5 position is ortho to the C4-hydroxyl and para to the C6-hydroxyl group. The C3 position is ortho to the C4-hydroxyl group. The concerted activation from both hydroxyl groups makes the C5 position the most electron-rich and, therefore, the primary site for electrophilic attack. Reactions such as nitration, halogenation, and sulfonation are anticipated to occur preferentially at this C5 position. Studies on related dihydroxypyrimidine systems have demonstrated that electrophilic substitution is a viable pathway. acs.orgrsc.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4,6-Dihydroxy-2-methyl-5-nitronicotinic acid |

| Bromination | Br₂/FeBr₃ | 5-Bromo-4,6-dihydroxy-2-methylnicotinic acid |

| Chlorination | Cl₂/FeCl₃ | 5-Chloro-4,6-dihydroxy-2-methylnicotinic acid |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is typically favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group. nih.gov While the pyridine ring is inherently electron-deficient, the two electron-donating hydroxyl groups in this compound increase the electron density on the ring, making it less susceptible to nucleophilic attack.

For an SNAr reaction to occur, one of the hydroxyl groups would likely need to be converted into a better leaving group, such as a tosylate or a phosphate (B84403) ester. Alternatively, substitution reactions on related compounds, such as 2-chloronicotinic acid, readily proceed with various nucleophiles, highlighting the importance of a good leaving group on the pyridine ring. researchgate.net Without such modification, direct nucleophilic substitution on the this compound core is considered difficult.

Functional Group Transformations of Hydroxyl and Carboxylic Acid Moieties

The hydroxyl and carboxylic acid groups are the primary sites for derivatization. Standard organic transformations can be applied to modify these moieties, enabling the synthesis of a wide range of derivatives. york.ac.uk

Hydroxyl Group Transformations

The two phenolic hydroxyl groups can undergo O-alkylation to form ethers or O-acylation to form esters. The choice of reagents and conditions can, in some cases, allow for selective functionalization if the reactivity of the two hydroxyl groups differs. Common transformations include reaction with alkyl halides in the presence of a base to yield ethers, or with acyl chlorides or anhydrides to yield esters. nih.govvanderbilt.edu

Carboxylic Acid Transformations

The carboxylic acid group is highly versatile and can be converted into a variety of other functional groups. jackwestin.comlibretexts.org

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. libretexts.orgpressbooks.pub Reagents like diazomethane (B1218177) can also be used for the preparation of methyl esters. libretexts.org

Amide Formation: Treatment with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), forms an amide. Direct reaction at high temperatures is also possible but less common. libretexts.org

Acid Chloride Formation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a highly reactive acid chloride, which is a key intermediate for synthesizing esters, amides, and other acyl derivatives. libretexts.orgpressbooks.pub

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (a hydroxymethyl group). msu.edu

Decarboxylation: The removal of the carboxyl group as CO₂ can sometimes be achieved by heating, particularly if there is a nearby electron-withdrawing or -donating group that can stabilize the intermediate. msu.edu

Table 2: Representative Functional Group Transformations

| Functional Group | Reaction | Reagent(s) | Product Type |

|---|---|---|---|

| Hydroxyl | Etherification | CH₃I, K₂CO₃ | Methoxy derivative |

| Hydroxyl | Acylation | Acetyl chloride, Pyridine | Acetoxy derivative |

| Carboxylic Acid | Esterification | Methanol (B129727), H₂SO₄ | Methyl ester |

| Carboxylic Acid | Amidation | NH₃, DCC | Primary amide |

| Carboxylic Acid | Reduction | LiAlH₄ then H₃O⁺ | 2-(Hydroxymethyl) derivative |

| Carboxylic Acid | Acid Chloride Formation | SOCl₂ | Acid chloride derivative |

Cyclization and Ring-Opening Reactions of Related Pyridine Structures

The arrangement of functional groups in this compound allows for potential intramolecular cyclization reactions. The most probable cyclization would be the formation of a lactone (a cyclic ester) between the carboxylic acid at C3 and the hydroxyl group at C4. This type of reaction, known as lactonization, is often promoted by acid catalysts or dehydrating agents. msu.edu The resulting product would be a fused furo[3,2-b]pyridinone ring system.

Ring-opening reactions of the pyridine core are generally challenging due to the aromatic stability of the ring. However, such reactions are known to occur under specific conditions, often involving prior activation of the pyridine ring. acs.org For instance, the quaternization of the pyridine nitrogen with an alkyl halide forms a pyridinium salt. These activated salts can be susceptible to ring-opening by nucleophiles, as seen in the Zincke reaction. acs.orgnih.gov Furthermore, certain metal complexes of pyridine derivatives have been shown to undergo ring-opening or nitrogen extrusion under specific catalytic conditions. nih.gov

Radical Reactions and Mechanistic Investigations (e.g., reactions with α-hydroxyalkyl radicals)

The study of radical reactions provides insight into alternative pathways for functionalization. nih.gov Mechanistic investigations using techniques like pulse radiolysis have elucidated the reactivity of related nicotinic acid derivatives with various radical species. researchgate.net

A notable study investigated the reactions of α-hydroxyalkyl radicals (such as (CH₃)₂ĊOH, CH₃ĊHOH, and ĊH₂OH) with nicotinamide (B372718) and 6-methyl nicotinic acid. researchgate.net The findings from this research are directly applicable to this compound. The study demonstrated that these radicals react with the protonated form of the pyridine nitrogen. The reaction proceeds via the formation of a radical adduct, where the α-hydroxyalkyl radical adds to a carbon atom of the pyridine ring. This initial adduct can then undergo subsequent decay to form a more stable pyridinyl-type radical. researchgate.net

The proposed mechanism involves:

Protonation of the pyridine nitrogen at low pH.

Addition of the α-hydroxyalkyl radical to the electron-deficient protonated pyridine ring.

Formation of a transient radical adduct.

Subsequent transformation of the adduct, potentially involving elimination or rearrangement, to yield a pyridinyl radical.

These mechanistic insights suggest that this compound can be functionalized via radical pathways, particularly under conditions that favor the generation of radicals in an acidic environment. researchgate.net Such reactions can be initiated photochemically or through the use of radical initiators. nih.gov

Role As a Chemical Precursor and Building Block in Organic Synthesis

Precursor in Heterocyclic Synthesis

The strategic placement of reactive functional groups makes 4,6-dihydroxy-2-methylnicotinic acid an ideal starting material for the synthesis of various fused heterocyclic compounds. The hydroxyl groups can undergo nucleophilic substitution, while the carboxylic acid moiety provides a handle for condensation and cyclization reactions. vulcanchem.com This reactivity is pivotal in the construction of bicyclic and polycyclic systems containing the pyridine (B92270) ring.

One of the key synthetic routes for this compound itself involves a condensation reaction. Typically, the synthesis is achieved by reacting sodium methoxide (B1231860), dimethyl malonate, and acetamidine (B91507) hydrochloride in a solvent like methanol (B129727). vulcanchem.com This reaction constructs the core pyridine ring, and subsequent acidification leads to the precipitation of the product with yields reportedly as high as 85%. vulcanchem.com

While direct examples of complex heterocyclic synthesis starting from this compound are not extensively detailed in readily available literature, its structural similarity to other dihydroxypyridine derivatives suggests its potential in forming fused systems like pyridopyrimidines. The general reactivity of the hydroxyl and carboxylic acid groups allows for reactions with bifunctional reagents to construct adjacent rings.

Intermediate for Complex Molecule Construction

Beyond the synthesis of fused heterocycles, this compound and its derivatives serve as crucial intermediates in the assembly of more elaborate and complex molecules, particularly within the pharmaceutical industry. The ethyl ester of this compound is a known precursor for various pharmaceutical intermediates. vulcanchem.com

The functional groups of this compound can be selectively modified to introduce new functionalities and build molecular complexity. For instance, the hydroxyl groups can be converted to other leaving groups to facilitate nucleophilic substitution reactions, allowing for the attachment of diverse side chains. The carboxylic acid can be transformed into esters, amides, or other functionalities, providing further points for molecular elaboration.

The following table provides an overview of the key functional groups and their potential transformations in the construction of complex molecules:

| Functional Group | Potential Transformations | Resulting Functionality |

| 4-Hydroxyl | Alkylation, Acylation, Nucleophilic Substitution | Ethers, Esters, Substituted Amines |

| 6-Hydroxyl | Alkylation, Acylation, Nucleophilic Substitution | Ethers, Esters, Substituted Amines |

| 2-Methyl | Oxidation, Halogenation | Carboxylic Acid, Halomethyl |

| 3-Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Hydroxymethyl |

These transformations enable chemists to strategically modify the core structure of this compound and incorporate it into larger, more complex molecular frameworks.

Exploration in Process Chemistry for Intermediate Production

The industrial-scale production of chemical intermediates is a critical aspect of process chemistry, focusing on efficiency, cost-effectiveness, and scalability. The synthesis of this compound has been a subject of such optimization.

The primary industrial synthesis method is the condensation reaction involving sodium methoxide, dimethyl malonate, and acetamidine hydrochloride. vulcanchem.com Process chemistry studies would focus on optimizing various parameters of this reaction to maximize yield and purity while minimizing costs and environmental impact.

Key parameters for optimization in the industrial production of this compound are summarized in the table below:

| Parameter | Description | Importance in Process Chemistry |

| Reactant Ratios | The molar ratios of sodium methoxide, dimethyl malonate, and acetamidine hydrochloride. | Affects reaction completeness, yield, and impurity profile. |

| Solvent | The choice of solvent, typically methanol. | Influences reaction rate, solubility of reactants and products, and ease of product isolation. |

| Temperature | The temperature at which the condensation reaction is carried out. | Impacts reaction kinetics and the formation of side products. |

| Reaction Time | The duration of the reaction. | Determines the extent of conversion and throughput. |

| Purification Method | The technique used to isolate and purify the final product, such as precipitation and filtration. | Crucial for achieving the desired product quality for subsequent synthetic steps. |

While detailed, large-scale production data for this compound is not widely published, the principles of process chemistry are applied to ensure a reliable and economical supply of this important building block for the chemical and pharmaceutical industries.

Applications in Chemical Biology and As Research Tools

Utilization in Chemical Probing of Biomolecules (e.g., RNA Structure Elucidation)

A comprehensive review of scientific literature reveals no specific studies detailing the use of 4,6-Dihydroxy-2-methylnicotinic acid as a chemical probe for the elucidation of biomolecule structures, such as that of RNA. Chemical probing of RNA often relies on reagents that can selectively modify nucleotides in a manner that is dependent on their local structural environment. Techniques like Selective 2'-hydroxyl Acylation Analyzed by Primer Extension (SHAPE) employ acylating agents to achieve this. While derivatives of nicotinic acid are utilized in this context, there is no evidence to suggest that this compound itself has been adapted for this purpose.

Enzyme Substrate and Inhibitor Research in Biochemical Assays

There is currently a lack of published research on the use of this compound as either a substrate or an inhibitor in enzymatic assays. The investigation of a compound's potential to act as an enzyme inhibitor is a critical step in drug discovery and for understanding metabolic pathways. Such studies typically involve incubating an enzyme with its substrate in the presence of the potential inhibitor and measuring the reaction rate. Despite the structural features of this compound, which might suggest potential interactions with various enzyme active sites, no such research has been documented in the public domain.

Mechanistic Studies of Biochemical Transformations

No literature is presently available that describes the application of this compound in mechanistic studies of biochemical transformations. Such studies are fundamental to understanding the precise chemical steps involved in biological processes, including enzyme catalysis and metabolic pathways. The use of specifically designed molecules can help to trap reaction intermediates or mimic transition states, thereby providing insight into the mechanism. However, this compound has not been reported in such a capacity.

Occurrence and Ecological Context Research Focus

Role in Inter-organismal Chemical Ecology (non-clinical)

There is currently no scientific information available to suggest a role for 4,6-Dihydroxy-2-methylnicotinic acid in inter-organismal chemical ecology. Research into areas such as allelopathy, microbial communication (including quorum sensing), or defense mechanisms has not identified this specific compound as an active agent.

Studies on other pyridine (B92270) derivatives have shown various ecological roles. For instance, some nicotinic acid derivatives have been investigated for their potential as insecticides. researchgate.net However, these findings are not directly applicable to this compound due to its unique chemical structure. The specific functions of a molecule are highly dependent on its exact stereochemistry and functional groups, and therefore, the ecological role of one compound cannot be extrapolated to another, even if they belong to the same broad chemical class.

Table 2: Investigated Ecological Roles of Structurally Different Pyridine Derivatives

| Compound Class | Investigated Ecological Role | Organism Context | Reference(s) |

| Nicotinic acid derivatives | Insecticidal activity | Green peach aphid, American bollworm, Maize weevil | researchgate.net |

This table is provided for contextual understanding of the research field, as no ecological roles have been attributed to this compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted pyridines like 4,6-dihydroxy-2-methylnicotinic acid is an area of active development, moving away from harsh, low-yield classical methods towards more efficient and environmentally benign processes. frontiersin.orgnih.gov Traditional chemical synthesis of nicotinic acid derivatives often involves high temperatures, high pressure, and the use of corrosive agents like nitric acid, resulting in toxic byproducts and a low atom economy. frontiersin.orgnih.gov Future research will likely focus on green chemistry principles and novel catalytic systems.

Modern synthetic strategies that could be adapted for this compound include:

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form a complex product in a single step are highly efficient. The Hantzsch pyridine (B92270) synthesis is a classic example, and modern variations offer access to highly substituted pyridines. nih.govresearchgate.net Developing an MCR for this compound would significantly streamline its production.

Catalytic Gas-Phase Oxidation: For related compounds like niacin, processes involving the direct air oxidation of picoline precursors have been developed as a greener alternative to traditional liquid-phase oxidation. chimia.ch This avoids the use of harsh oxidants and simplifies product removal.

Metal-Catalyzed Cross-Coupling and Cycloadditions: Novel methods employing copper-catalyzed cross-coupling of alkenylboronic acids or transition-metal-catalyzed reactions of enynes with nitriles provide mild and modular routes to complex pyridines. nih.govillinois.edu These techniques offer high functional group tolerance, which would be essential for constructing the dihydroxy-methyl-substituted ring.

Enzymatic Synthesis: Biocatalysis presents a highly sustainable route. The use of enzymes like nitrilases to convert cyanopyridine precursors into nicotinic acid is a well-established green industrial method. frontiersin.orgnih.gov Future work could involve identifying or engineering a nitrilase that accepts a 3-cyano-4,6-dihydroxy-2-methylpyridine precursor. Additionally, Novozym 435-catalyzed esterification of nicotinic acids demonstrates the potential of enzymatic approaches for creating derivatives under mild conditions. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Description | Advantages | Potential for this compound |

|---|---|---|---|

| Multicomponent Reactions | One-pot synthesis combining multiple starting materials. nih.govresearchgate.net | High efficiency, atom economy, reduced waste. | High potential for creating the substituted pyridine core in a single, efficient step. |

| Catalytic Air Oxidation | Gas-phase oxidation of alkylpyridine precursors using catalysts. chimia.ch | Green (uses air as oxidant), avoids corrosive reagents. | Applicable if a suitable dihydroxy-dimethylpyridine precursor can be synthesized. |

| Cu-catalyzed Cross-Coupling | Cascade reaction involving N-iminative cross-coupling and electrocyclization. nih.gov | Mild conditions, good functional group tolerance, modular. | Excellent potential for assembling the core with precise control over substituent placement. |

| Enzymatic Synthesis | Use of enzymes (e.g., nitrilases, hydroxylases) to perform specific transformations. frontiersin.orggoogle.com | High selectivity, mild conditions, environmentally friendly. | A key future goal; requires discovery or engineering of enzymes for specific hydroxylation and/or nitrile hydrolysis steps. |

Advanced Understanding of Enzyme Specificity and Substrate Promiscuity

The biosynthesis of this compound is not established, but its structure suggests that hydroxylase enzymes would be key to its formation from a methylnicotinic acid precursor. The selective hydroxylation of aromatic compounds is a significant challenge in synthetic chemistry, making biocatalytic routes highly attractive. nih.gov Future research will focus on discovering and engineering enzymes capable of performing the specific dihydroxylation required.

Key research areas include:

Enzyme Discovery and Characterization: The initial step in the microbial degradation of nicotinic acid is often its oxidation to 6-hydroxynicotinic acid by hydroxylase enzymes found in organisms like Pseudomonas and Bacillus. google.com Genome mining and metagenomic approaches can be used to discover novel hydroxylases that may act on different positions of the pyridine ring or accept substituted substrates. frontiersin.org

Exploring Substrate Promiscuity: Many enzymes, particularly oxygenases, exhibit substrate promiscuity, meaning they can act on non-native substrates. nih.govembopress.org Ring-hydroxylating dioxygenases (RHDs), for example, are known to oxidize a wide range of aromatic compounds. nih.gov Studying the substrate scope of known nicotinic acid hydroxylases or other aromatic hydroxylases could reveal off-target activity that produces this compound. nih.govresearchgate.net For instance, the ectoine (B1671093) hydroxylase EctD, a non-heme Fe(II)/2-oxoglutarate-dependent dioxygenase, has been successfully used for the regio- and stereoselective modification of related compounds. researchgate.net

Directed Evolution and Protein Engineering: Once a candidate enzyme is identified, its natural specificity and efficiency may be suboptimal. Directed evolution and rational protein design can be used to alter substrate preference and enhance catalytic activity. embopress.org By creating mutations in the enzyme's active site, it is possible to shift its specificity towards 2-methylnicotinic acid and control the position of hydroxylation. This approach has been used to improve promiscuous activities without significantly compromising the enzyme's primary function. embopress.org

Table 2: Relevant Enzyme Classes for Future Research

| Enzyme Class | Catalytic Function | Relevance to this compound |

|---|---|---|

| Ring-Hydroxylating Dioxygenases (RHDs) | Catalyze the dihydroxylation of aromatic rings. nih.gov | High potential for introducing the two hydroxyl groups onto a methylnicotinic acid backbone. |

| Cytochrome P450 Monooxygenases | Transfer an oxygen atom to a substrate, often performing hydroxylation. nih.govresearchgate.net | A major class of enzymes known for hydroxylating diverse aromatic compounds; could be engineered for specificity. |

| Non-heme Fe(II)/2-oxoglutarate-dependent Dioxygenases | Utilize iron and a co-substrate to perform oxidations, including hydroxylations. nih.govresearchgate.net | Known for their versatility and have been exploited for their promiscuous hydroxylating activity on various substrates. |

| Nitrilases | Hydrolyze nitrile groups directly to carboxylic acids. frontiersin.orgnih.gov | Could be used in a chemoenzymatic route to convert a cyanopyridine precursor into the final product. |

Refined Computational Predictions for Reactivity and Properties in Complex Environments

Given the sparse experimental data, computational chemistry is an indispensable tool for predicting the fundamental properties of this compound and guiding future experimental work. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's structure, stability, and reactivity. epstem.netresearchgate.netepstem.net

Future computational studies should focus on:

Predicting Physicochemical Properties: DFT calculations, combined with implicit solvation models, can accurately predict key properties like acidity (pKa), which is crucial for understanding the compound's behavior in a biological or chemical system. acs.orgmdpi.com Other predictable parameters include molecular geometry, dipole moments, and HOMO-LUMO energy gaps, which relate to the molecule's stability and reactivity. epstem.netepstem.netnih.gov

Mapping Reactivity and Tautomerism: The presence of two hydroxyl groups on the pyridine ring suggests that this compound can exist in several tautomeric forms (e.g., pyridone forms). Computational models can determine the relative stability of these tautomers in different environments (gas phase vs. aqueous solution), which is critical as tautomeric form dictates reactivity and intermolecular interactions. researchgate.net Analysis of calculated atomic charges and electrostatic potential maps can identify the most nucleophilic or electrophilic sites, predicting how the molecule will interact with other reagents or biological targets. epstem.net

Simulating Enzyme-Substrate Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to model how this compound or its precursors might fit into the active site of a hydroxylase enzyme. nih.govnih.gov These simulations can predict binding affinities and the probable orientation of the substrate, providing hypotheses about an enzyme's potential activity and regioselectivity that can then be tested experimentally. This in silico screening can significantly narrow down the number of candidate enzymes for laboratory investigation. nih.gov

Table 3: Computational Approaches and Their Applications

| Computational Method | Predicted Properties/Insights | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), atomic charges, relative energies of isomers/tautomers. epstem.netepstem.net | Provides a fundamental understanding of the molecule's intrinsic stability and reactivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulates chemical reactions within a large system like an enzyme active site. | Can model the enzymatic hydroxylation process, elucidating the reaction mechanism and transition states. |

| Molecular Docking | Predicts the preferred binding orientation of a ligand (substrate) to a receptor (enzyme). nih.gov | Screens potential enzymes by predicting if the precursor can bind effectively in the active site for hydroxylation. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement of atoms and molecules over time. nih.gov | Assesses the stability of the enzyme-substrate complex and conformational changes necessary for catalysis. |

Interdisciplinary Research Integrating Chemical Biology, Analytical Chemistry, and Synthetic Methodologies

Progress in understanding and utilizing this compound will not come from a single field but from a concerted, interdisciplinary effort. The synergy between synthetic chemists creating the molecule, chemical biologists studying its interactions with enzymes, and analytical chemists developing methods to detect and quantify it will be crucial.

Future integrated research should include:

Chemical Biology Approaches: The synthesis of isotopically labeled versions (e.g., using 13C, 15N, or 2H) of this compound and its precursors is essential. nih.gov These labeled compounds can be used as probes to trace metabolic pathways, confirm enzymatic transformations, and serve as internal standards for quantitative analysis.

Advanced Analytical Separations: The presence of structural isomers is a common challenge in the synthesis and analysis of substituted pyridines. nih.gov Developing robust analytical methods is paramount. Techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), particularly with chiral columns or additives, will be necessary to separate this compound from its isomers and other reaction byproducts. nih.govnih.govacs.org

Integrated Synthesis and Screening: An effective workflow involves the collaboration of synthetic and biological labs. Novel synthetic methods can produce a library of related dihydroxynicotinic acid analogs. nih.gov These compounds can then be used in high-throughput screening assays against a panel of wild-type or engineered enzymes to identify biocatalysts for desired transformations. This feedback loop, where synthetic chemistry provides the tools for biological discovery and biology informs the next targets for synthesis, will accelerate progress significantly.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4,6-Dihydroxy-2-methylnicotinic acid to improve yield and purity?

- Methodological Answer : Focus on reaction conditions (e.g., pH, temperature) and catalyst selection. For example, using mild acidic or basic conditions to preserve hydroxyl groups during synthesis. Purification via recrystallization with solvents like ethanol or methanol can enhance purity. Monitor intermediates using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify side products .

Q. How can researchers quantify this compound in complex matrices (e.g., biological fluids) with high specificity?

- Methodological Answer : Use hyphenated techniques such as LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Calibrate with deuterated internal standards to account for matrix effects. For surface-based detection (e.g., biosensors), immobilize the compound via carbodiimide crosslinking (EDC/NHS chemistry) on gold electrodes, followed by aptamer-based recognition .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Use UV-Vis spectroscopy to monitor degradation (e.g., oxidation of hydroxyl groups). Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Buffered solutions (pH 6–7) minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound with metalloenzymes?

- Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized buffer conditions (e.g., 10 mM PBS, pH 7.4). Control for metal ion interference (e.g., Zn²⁺, Mg²⁺) using chelators like EDTA. Compare results across orthogonal methods (e.g., surface plasmon resonance (SPR)) to validate affinity values .

Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density distribution at hydroxyl and methyl groups. Molecular dynamics (MD) simulations can model interactions with solvent molecules or proteins (e.g., human serum albumin). Validate predictions with experimental NMR chemical shift data .

Q. How can isotopic labeling (e.g., ¹³C, ²H) clarify the metabolic fate of this compound in vitro?

- Methodological Answer : Synthesize labeled analogs via deuterium exchange at the methyl group or ¹³C incorporation in the pyridine ring. Track metabolic pathways using LC-MS with selected reaction monitoring (SRM). Compare fragmentation patterns in hepatocyte incubation studies to identify phase I/II metabolites .

Q. What statistical frameworks are effective for analyzing contradictory data on the compound’s antioxidant activity?